Cicletanine-d4 Hydrochloride

Description

Properties

IUPAC Name |

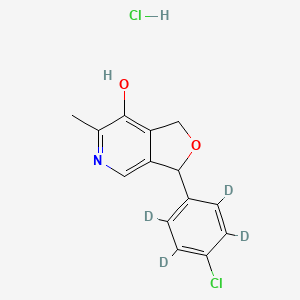

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H/i2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMBAIRFQQLJJX-QZFMBAIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2C3=CN=C(C(=C3CO2)O)C)[2H])[2H])Cl)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675765 | |

| Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189491-41-5 | |

| Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cicletanine-d4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicletanine-d4 Hydrochloride is the deuterated analog of Cicletanine Hydrochloride, a compound recognized for its antihypertensive and diuretic properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. While specific research on the deuterated form is limited, this document extrapolates from the extensive data available for Cicletanine to describe its multifaceted mechanism of action, which involves complex signaling pathways in the vascular endothelium and smooth muscle. This guide also presents detailed experimental protocols for key assays relevant to the study of cicletanine's pharmacological effects and proposes a plausible synthetic route and a quantitative analytical method for this compound, addressing the current gap in available literature. The information is intended to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Cicletanine is a furopyridine derivative that has been investigated for its utility in managing hypertension. Its deuterated counterpart, this compound, is a labeled version of the parent compound, making it a valuable tool in pharmacokinetic and metabolic studies as an internal standard. The substitution of four hydrogen atoms with deuterium in the chlorophenyl group results in a molecule with a higher mass, which can be readily distinguished in mass spectrometry-based analyses, without significantly altering its chemical properties.

The antihypertensive effect of cicletanine is not attributed to a single mechanism but rather a combination of actions that lead to vasodilation and a mild diuretic effect. It modulates the release of vasoactive substances from the vascular endothelium, influences ion channel activity in vascular smooth muscle cells, and inhibits enzymes involved in vasoconstriction.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | 3-(4-Chlorophenyl-d4)-1,3-dihydro-6-methyl-furo[3,4-c]pyridin-7-ol Hydrochloride |

| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ |

| Molecular Weight | 302.19 g/mol |

| CAS Number | 1189491-41-5 |

| Appearance | Tan Solid |

| Melting Point | 222-224°C |

| Solubility | Soluble in DMSO and Methanol |

Synthesis

Proposed Synthesis of Cicletanine-d4:

The synthesis would likely proceed via a multi-step reaction sequence, with the key step being the introduction of the deuterated chlorophenyl moiety.

-

Starting Material: The synthesis would begin with commercially available 4-chlorobenzaldehyde-d4.

-

Reaction with a Pyridone Derivative: This deuterated aldehyde would then be reacted with a suitable 6-methyl-furo[3,4-c]pyridin-7(1H)-one derivative. This reaction is likely a condensation reaction, possibly followed by a reduction step to form the dihydrofuropyridine ring system.

-

Formation of the Hydrochloride Salt: The resulting Cicletanine-d4 free base would then be treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate this compound.

Analytical Methodology

For the quantitative analysis of this compound, particularly when used as an internal standard in biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the most appropriate technique due to its high sensitivity and specificity.

Proposed LC-MS/MS Method:

-

Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cicletanine (non-deuterated): Precursor ion [M+H]⁺ m/z 262.1 → Product ion (specific fragment to be determined through optimization, e.g., m/z 216.1).

-

Cicletanine-d4 (Internal Standard): Precursor ion [M+H]⁺ m/z 266.1 → Product ion (corresponding deuterated fragment, e.g., m/z 220.1).

-

-

Method Validation: The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and matrix effects.

-

Mechanism of Action and Signaling Pathways

The antihypertensive effect of cicletanine is multifaceted, involving several interconnected signaling pathways that ultimately lead to vasodilation and a reduction in blood pressure. The primary mechanisms are:

-

Stimulation of Nitric Oxide (NO) and Prostacyclin (PGI₂) Synthesis: Cicletanine stimulates the release of NO and PGI₂ from the vascular endothelium.[1][2] These molecules act as potent vasodilators by diffusing to the underlying vascular smooth muscle cells and activating soluble guanylate cyclase (sGC) and adenylate cyclase, respectively. This leads to an increase in cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which in turn activate protein kinases that promote muscle relaxation.

-

Inhibition of Phosphodiesterase (PDE): Cicletanine has been shown to inhibit phosphodiesterases, particularly PDE5.[2] By inhibiting the breakdown of cGMP, cicletanine potentiates the vasodilatory effects of NO.

-

Modulation of Calcium Channels: Cicletanine can block voltage-dependent Ca²⁺ channels in vascular smooth muscle cells.[1] The influx of extracellular calcium is a critical step in muscle contraction, and by inhibiting this, cicletanine promotes vasodilation.

-

Diuretic Effect: Cicletanine exhibits a mild diuretic effect by inhibiting the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion.[1]

-

Antioxidant Properties: Cicletanine has been reported to possess antioxidant properties, which may contribute to its protective effects on the vasculature.

Below is a diagram illustrating the integrated signaling pathways of cicletanine's action on a vascular smooth muscle cell.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cicletanine-d4 Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

This compound is the deuterated form of Cicletanine Hydrochloride, an antihypertensive agent. The incorporation of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard in analytical assays.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | [1] |

| Synonyms | 3-(4-Chlorophenyl-d4)-1,3-dihydro-6-methyl-furo[3,4-c]pyridin-7-ol Hydrochloride, BN 1270-d4, Coverine-d4, Justar-d4, Secletan-d4, Tenstaten-d4 | [2][3][4] |

| CAS Number | 1189491-41-5 | [2] |

| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ | [2][5] |

| Molecular Weight | 302.19 g/mol | [2][5] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Tan Solid | [3][6] |

| Melting Point | 222-224°C | [6] |

| Solubility | Soluble in DMSO and Methanol | [3][6] |

| Storage Temperature | -20°C | [3][6] |

Mechanism of Action and Signaling Pathways

The antihypertensive effects of cicletanine (the non-deuterated parent compound) are multifaceted, involving both vasodilatory and diuretic actions.[7][8] Its primary mechanism is the relaxation of blood vessels, which reduces the resistance the heart must overcome to pump blood.[7]

Vasodilatory Effects

The vasodilation is mediated through several interconnected pathways:

-

Endothelial Action : Cicletanine stimulates the release of endothelium-derived relaxing factors (EDRFs), most notably nitric oxide (NO) and prostacyclin (PGI2).[7][8][9] NO is a potent vasodilator that relaxes vascular smooth muscle.[7]

-

Phosphodiesterase (PDE) Inhibition : It inhibits phosphodiesterase, an enzyme that degrades cyclic nucleotides like cGMP and cAMP.[7][8] This inhibition leads to elevated intracellular levels of cGMP and cAMP, which promotes smooth muscle relaxation and vasodilation.[7]

-

Ion Channel Modulation : Cicletanine affects ion channels, particularly by inhibiting the influx of calcium (Ca²⁺) into vascular smooth muscle cells.[7][8] Since calcium influx is critical for muscle contraction, this inhibition promotes relaxation.[7]

-

Protein Kinase C (PKC) Inhibition : Research has shown that cicletanine can inhibit protein kinase C.[10][11] This is significant in salt-sensitive hypertension, where it can reverse vasoconstriction induced by endogenous substances like marinobufagenin.[10][11]

Diuretic Effects

Although considered mild, cicletanine also possesses diuretic properties that contribute to its antihypertensive effect.[7] This action is primarily attributed to its sulfoconjugated metabolite.

-

Ion Exchanger Inhibition : The metabolite inhibits the Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger located in the distal convoluted tubule of the kidney.[8] This inhibition promotes the excretion of sodium and water, reducing the fluid volume in the bloodstream.[8][12]

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of cicletanine in biological samples using methods like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols for the parent compound, cicletanine, provide insight into its biological evaluation.

Protocol 1: Evaluation of Antihypertensive Effects in DOCA-Salt Rats

-

Objective : To investigate the mechanism of action of cicletanine on blood pressure and vascular reactivity.[13]

-

Model : DOCA-salt hypertensive rats.[13]

-

Methodology :

-

Rats were treated subchronically (14 days) with cicletanine (30 mg/kg, p.o.). A control group received a placebo.[13]

-

After the treatment period, the rats were euthanized.

-

Thoracic aortas were isolated and challenged with the vasoconstrictor agent noradrenaline (0.1 µM).[13]

-

The contractile response of the arteries from the cicletanine-treated group was compared to that of the placebo group.[13]

-

-

Key Findings : Arteries from cicletanine-treated rats showed a reduced response to noradrenaline, suggesting a long-term blockade of sympathetic tone.[13]

Protocol 2: Assessment of Prostaglandin Synthesis in Hypertensive Patients

-

Objective : To determine the short-term effect of cicletanine on systemic blood pressure and prostaglandin levels in humans.[9]

-

Subjects : Nine patients with essential hypertension.[9]

-

Methodology :

-

A baseline 24-hour monitoring of systemic blood pressure was conducted.

-

Patients were administered a single oral dose of 100 mg of cicletanine.[9]

-

Blood pressure was measured hourly for the next 24 hours.

-

Blood samples were collected serially to measure plasma levels of 6-keto-PGF₁α (a stable metabolite of PGI₂) and PGE₂ using high-pressure liquid chromatography (HPLC) and radioimmunoassay.[9]

-

Plasma renin activity was also measured.[9]

-

-

Key Findings : Cicletanine significantly decreased blood pressure and increased the plasma level of the PGI₂ metabolite at 3 and 6 hours post-administration, indicating a stimulation of systemic PGI₂ synthesis.[9]

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. e-biochem.com [e-biochem.com]

- 4. Cicletanine-d4 Hydrochloride_其他_德威钠 [gbwol.com]

- 5. scbt.com [scbt.com]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. What is the mechanism of Cicletanine? [synapse.patsnap.com]

- 8. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Short-term increase in prostaglandin I2 synthesis caused by cicletanine in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cicletanine - Wikipedia [en.wikipedia.org]

- 11. Cicletanine reverses vasoconstriction induced by the endogenous sodium pump ligand, marinobufagenin, via a protein kinase C dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is Cicletanine used for? [synapse.patsnap.com]

- 13. Studies on the mechanism of action of the antihypertensive agent cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterated Cicletanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of deuterated cicletanine, a furopyridine derivative with antihypertensive properties. As of the date of this publication, a specific, detailed synthesis of deuterated cicletanine has not been formally published. Therefore, this document provides a comprehensive, theoretical framework based on the known synthesis of cicletanine and established methodologies for the deuteration of aromatic and heterocyclic compounds. This guide includes a proposed multi-step synthesis, detailed experimental protocols, and quantitative data estimates. The presented workflow is designed to be a valuable resource for researchers in medicinal chemistry and drug development interested in the isotopic labeling of cicletanine for pharmacokinetic and metabolic studies.

Introduction

Cicletanine is a furopyridine derivative recognized for its antihypertensive and diuretic activities. The selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug. This "deuterium effect" often leads to a decreased rate of metabolism, prolonged half-life, and potentially improved safety and efficacy. The synthesis of deuterated cicletanine is therefore of considerable interest for the development of a next-generation therapeutic with an optimized clinical profile.

This guide proposes a feasible synthetic route to deuterated cicletanine, focusing on the introduction of deuterium atoms onto the chlorophenyl moiety of the molecule. The proposed synthesis is based on a known industrial process for the preparation of cicletanine, with the incorporation of a key deuterated starting material.

Proposed Synthetic Pathway

The proposed synthesis of deuterated cicletanine (d4-Cicletanine) involves a four-step process starting from commercially available deuterated chlorobenzene. The overall synthetic scheme is depicted below.

Caption: Proposed synthetic workflow for deuterated cicletanine.

Experimental Protocols

The following are detailed, theoretical experimental protocols for each step in the proposed synthesis of deuterated cicletanine.

Step 1: Synthesis of 4-Chlorobenzaldehyde-d4

Reaction: Friedel-Crafts formylation of chlorobenzene-d5.

Protocol:

-

To a stirred solution of chlorobenzene-d5 (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add aluminum chloride (AlCl₃, 1.2 eq).

-

Slowly add dichloromethyl methyl ether (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chlorobenzaldehyde-d4.

Step 2: Synthesis of 4-Chlorophenyl-d4-5-[(3,4-isopropylidine)-2-methylpyridine]-methanol hydrochloride

Reaction: Grignard reaction between 4-chlorobenzaldehyde-d4 and the Grignard reagent derived from 5-bromo-2-methyl-3,4-isopropylidenepyridine.

Protocol:

-

Prepare the Grignard reagent by adding a solution of 5-bromo-2-methyl-3,4-isopropylidenepyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings (1.1 eq) in THF under an inert atmosphere.

-

To the freshly prepared Grignard reagent at 0 °C, add a solution of 4-chlorobenzaldehyde-d4 (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude alcohol in a suitable solvent and treat with a solution of HCl in ether to precipitate the hydrochloride salt.

-

Filter and dry the solid to obtain 4-chlorophenyl-d4-5-[(3,4-isopropylidine)-2-methylpyridine]-methanol hydrochloride.

Step 3: Synthesis of this compound

Reaction: Deprotection of the isopropylidene group and subsequent cyclo-dehydration.

Protocol:

-

Reflux a suspension of 4-chlorophenyl-d4-5-[(3,4-isopropylidine)-2-methylpyridine]-methanol hydrochloride (1.0 eq) in concentrated hydrochloric acid (10 volumes).

-

Monitor the reaction by HPLC until the starting material is consumed (typically 3-5 hours).

-

During the reaction, the initial slurry will dissolve and then the product will precipitate out.

-

Cool the resulting slurry to 0-5 °C.

-

Isolate the product by filtration, wash with cold water, and dry under vacuum to yield crude this compound.

Step 4: Purification of Deuterated Cicletanine

Protocol:

-

Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and determine the isotopic purity.

Quantitative Data (Estimated)

The following table summarizes the estimated quantitative data for the synthesis of deuterated cicletanine. These values are based on typical yields for analogous reactions reported in the literature.

| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Estimated Yield (%) | Estimated Isotopic Purity (%) |

| 1 | 4-Chlorobenzaldehyde-d4 | Chlorobenzene-d5 | 1 : 1.2 (AlCl₃) : 1.1 (DCMME) | 75-85 | >98 |

| 2 | 4-Chlorophenyl-d4-methanol derivative | 4-Chlorobenzaldehyde-d4 | 1 : 1.1 (Grignard) | 60-70 | >98 |

| 3 | This compound | 4-Chlorophenyl-d4-methanol derivative | 1 : excess (HCl) | 80-90 | >98 |

| 4 | Purified Cicletanine-d4 | Crude Cicletanine-d4 | - | 85-95 | >99 |

Logical Relationships and Workflows

The logical progression of the synthesis is based on the established chemistry for the formation of the furopyridine core of cicletanine.

Caption: Logical flow of the proposed synthesis of deuterated cicletanine.

Conclusion

This technical guide provides a robust and scientifically sound proposal for the synthesis of deuterated cicletanine. By leveraging a known synthetic route for the parent compound and established deuteration methodologies, this document offers a clear and actionable pathway for researchers. The successful synthesis and subsequent biological evaluation of deuterated cicletanine could pave the way for an improved therapeutic agent for the management of hypertension. It is recommended that the proposed synthesis be carried out by qualified personnel in a controlled laboratory setting, with appropriate analytical monitoring at each stage to ensure the desired product quality and isotopic enrichment.

An In-Depth Technical Guide to Cicletanine-d4 Hydrochloride (CAS: 1189491-41-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cicletanine-d4 Hydrochloride (CAS Number: 1189491-41-5), a deuterated analog of the antihypertensive drug Cicletanine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative bioanalytical applications. This guide covers the physicochemical properties, proposed synthesis, analytical methodologies, and the established mechanism of action of its non-deuterated counterpart, Cicletanine.

Introduction

Cicletanine is a furopyridine derivative with antihypertensive properties.[1] Its therapeutic effects are attributed to a multifaceted mechanism of action that includes vasodilation and mild diuretic effects.[2] this compound is a stable, isotopically labeled version of Cicletanine Hydrochloride, where four hydrogen atoms on the chlorophenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Cicletanine in biological matrices, as it is chemically identical to the analyte but has a distinct mass.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for the proper handling, storage, and preparation of analytical standards.

| Property | Value | Source(s) |

| CAS Number | 1189491-41-5 | [3][4] |

| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ | [3] |

| Molecular Weight | 302.19 g/mol | [3] |

| Appearance | Tan Solid | [3][5] |

| Melting Point | 222-224°C | [3][5] |

| Solubility | Soluble in DMSO and Methanol | [3][5] |

| Storage Temperature | -20°C | [3][5] |

Synthesis and Isotopic Labeling

Synthesis of Cicletanine Hydrochloride (Non-Deuterated)

A patented method for the synthesis of Cicletanine Hydrochloride involves the acid hydrolysis and cyclization of an adduct, which is refluxed in concentrated hydrochloric acid.[6] The product precipitates out of the solution upon cooling and can be isolated by filtration.[6]

Proposed Deuteration Strategy

Experimental Protocols

General Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of Cicletanine in a biological sample using this compound as an internal standard.

References

- 1. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cicletanine? [synapse.patsnap.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. Buy this compound | 1189491-41-5 [smolecule.com]

- 5. Cicletanine-d4 Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 6. EP1398316A2 - Process for the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to Cicletanine-d4 Hydrochloride for Research Applications

For Research Purposes Only

This technical guide provides a comprehensive overview of Cicletanine-d4 Hydrochloride, a deuterated analog of the antihypertensive agent Cicletanine. It is intended for researchers, scientists, and drug development professionals. This document details the compound's chemical properties, its role as an internal standard in bioanalytical assays, and the pharmacological context of its non-deuterated counterpart, Cicletanine.

Introduction

Cicletanine is a furopyridine derivative with antihypertensive properties.[1] Its mechanism of action is multifaceted, involving vasodilation and mild diuretic effects.[2][3] For pharmacokinetic, toxicokinetic, and bioequivalence studies, accurate quantification of Cicletanine in biological matrices is crucial. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The four deuterium atoms provide a distinct mass shift, allowing for precise differentiation from the endogenous analyte without significantly altering its chemical and chromatographic behavior.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Chemical Name | 3-(4-Chlorophenyl-d4)-1,3-dihydro-6-methyl-furo[3,4-c]pyridin-7-ol Hydrochloride | [1] |

| Synonyms | BN 1270-d4, Coverine-d4, Justar-d4, Secletan-d4, Tenstaten-d4 | [1] |

| CAS Number | 1189491-41-5 | [1][4] |

| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ | [1][5] |

| Molecular Weight | 302.19 g/mol | [1][4] |

| Appearance | Tan Solid | [1][6] |

| Melting Point | 222-224°C | [1][6] |

| Solubility | Soluble in DMSO and Methanol | [1][6] |

| Storage Temperature | -20°C | [1] |

Mechanism of Action of Cicletanine (Parent Compound)

Understanding the mechanism of the parent compound is vital for contextualizing the research applications of its deuterated analog. Cicletanine exerts its antihypertensive effects through several pathways, primarily by inducing vasodilation.[2][7]

Stimulation of Vasodilator Synthesis

Cicletanine stimulates the synthesis and release of two key endothelium-derived relaxing factors:

-

Prostacyclin (PGI₂): Cicletanine has been shown to increase the systemic levels of PGI₂, a potent vasodilator.[8][9][10] This leads to the relaxation of vascular smooth muscle.

-

Nitric Oxide (NO): The compound enhances the release of NO from endothelial cells, which also contributes to vasodilation.

Inhibition of Phosphodiesterase (PDE)

Cicletanine inhibits phosphodiesterase, the enzyme responsible for breaking down cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[2] By increasing the intracellular levels of these second messengers, it promotes the relaxation of vascular smooth muscle.[2]

Ion Channel Modulation

The drug affects ion channels in vascular smooth muscle cells, notably by inhibiting the influx of calcium ions (Ca²⁺).[2][3] Since calcium influx is critical for muscle contraction, this inhibition leads to vasodilation.[2]

Other Mechanisms

-

Protein Kinase C (PKC) Inhibition: Cicletanine can reverse vasoconstriction by inhibiting Protein Kinase C.[11][12]

-

Mild Diuretic Effect: It exhibits a mild diuretic and natriuretic effect, contributing to blood pressure reduction.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways influenced by Cicletanine.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Cicletanine in biological matrices like plasma. Below is a representative protocol for a bioanalytical method using LC-MS/MS, adapted from established methodologies for similar compounds and general validation guidelines.[13][14]

Objective

To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Cicletanine in human plasma using this compound as an internal standard.

Materials and Reagents

-

Cicletanine reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (e.g., 500 ng/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions (Example)

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or gradient elution, to be optimized |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Cicletanine: To be determined (e.g., Q1: 262.1 -> Q3: [fragment])Cicletanine-d4: To be determined (e.g., Q1: 266.1 -> Q3: [fragment]) |

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The following tables present quantitative data from a validated bioanalytical method for Cicletanine in human plasma. This data is based on a published HPLC method and is representative of the performance expected from a robust assay.[13]

Linearity and Range

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| Cicletanine | 0.05 - 10.0 | > 0.99 |

The minimum quantifiable level was 0.05 µg/mL in plasma.[13]

Accuracy and Precision

| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (CV, %) |

| 0.15 | 0.14 | -6.7 | 6.3 |

| 1.50 | 1.58 | +5.3 | 0.9 |

| 7.50 | 6.86 | -8.5 | 2.0 |

Data adapted from Antoniewicz et al., 1992.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioanalytical assay using this compound as an internal standard.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Cicletanine in biological matrices. Its use as an internal standard in LC-MS/MS assays corrects for variability during sample preparation and analysis, ensuring high-quality data for pharmacokinetic and other research studies. This guide provides the foundational knowledge and a template for the application of this compound in a research setting.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. What is the mechanism of Cicletanine? [synapse.patsnap.com]

- 3. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Cicletanine-d4 Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 7. CV Pharmacology | Vasodilator Drugs [cvpharmacology.com]

- 8. Short-term increase in prostaglandin I2 synthesis caused by cicletanine in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of cicletanine on prostaglandin I2 and E2 levels in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Cicletanine reverses vasoconstriction induced by the endogenous sodium pump ligand, marinobufagenin, via a protein kinase C dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cicletanine Hydrochloride | C14H13Cl2NO2 | CID 54909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Determination of cicletanine in human plasma by high-performance liquid chromatography using automated column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients | MDPI [mdpi.com]

An In-depth Technical Guide to the Antihypertensive Properties of Cicletanine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicletanine is a furopyridine derivative with potent antihypertensive properties, acting through a multifaceted mechanism of action that distinguishes it from other classes of antihypertensive drugs. This technical guide provides a comprehensive overview of the core scientific principles underlying the antihypertensive effects of cicletanine. It delves into its complex mechanism of action, including its vasodilatory and diuretic effects, and presents available quantitative data from preclinical and clinical studies in a structured format. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using schematic diagrams to enhance understanding. While the development of cicletanine analogs has been limited, this guide lays the foundational knowledge for future drug discovery efforts in this chemical class.

Introduction

Cicletanine, chemically known as (±)-3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c]pyridine, is a novel antihypertensive agent with a unique pharmacological profile.[1][2] It exhibits both vasorelaxant and diuretic properties, contributing to its efficacy in lowering blood pressure.[1][2] Unlike many conventional antihypertensives, cicletanine's mechanism of action is not attributed to a single target but rather to a combination of effects on the vascular endothelium, smooth muscle cells, and the kidneys.[2][3] This guide aims to provide a detailed technical overview of the antihypertensive properties of cicletanine, focusing on its mechanism of action, quantitative efficacy, and the methodologies used for its evaluation.

Mechanism of Action

Cicletanine's antihypertensive effect is a result of its combined vasodilatory and diuretic actions.[1][2]

Vasodilatory Effects

The vasorelaxant properties of cicletanine are mediated by several interconnected signaling pathways:

-

Stimulation of Prostaglandin Synthesis: Cicletanine has been shown to stimulate the synthesis of vascular prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3]

-

Inhibition of Phosphodiesterase (PDE): It inhibits low Km cyclic GMP phosphodiesterases, leading to an increase in intracellular cGMP levels.[3] Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets to induce smooth muscle relaxation.

-

Modulation of Ion Channels: Cicletanine can block Ca2+ channels, either directly or indirectly through a K+-channel opening effect, leading to reduced intracellular calcium concentrations and subsequent vasodilation.[3]

-

Nitric Oxide (NO) Synthesis: Evidence suggests that cicletanine may also stimulate the synthesis of nitric oxide (NO), a key endothelium-derived relaxing factor.[3]

-

Other Vascular Effects: The drug has also been shown to interact with α-adrenergic, vascular histamine, and muscarinic receptors, and to inhibit myosin light chain kinase and protein kinase C, further contributing to its vasorelaxant effects.[3]

Diuretic and Natriuretic Effects

The diuretic and natriuretic properties of cicletanine are primarily attributed to its sulfoconjugated metabolite.[3] This metabolite inhibits the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[3]

Signaling Pathways

The signaling cascade initiated by cicletanine leading to vasodilation is complex and involves multiple pathways.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and pharmacokinetics of cicletanine.

Table 1: Preclinical Efficacy of Cicletanine

| Animal Model | Dose | Route | Duration | Effect on Blood Pressure | Reference |

| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | Oral | 2 weeks | Delayed onset of hypertension (15.7 mmHg decrease) | [4] |

| Stroke-Prone SHR (SHR-SP) on high-salt diet | 1 mg/kg | Oral | - | Minimal effective dose to prevent hypertension | [5] |

| NaCl-sensitive SHR-S on 8% NaCl diet | 40 mg/kg/day | Gavage | 3 weeks | -26 mmHg decrease in Mean Arterial Pressure | [6] |

| NaCl-sensitive SHR-S on 1% NaCl diet | 40 mg/kg/day | Gavage | 3 weeks | -13 mmHg decrease in Mean Arterial Pressure | [6] |

Table 2: Clinical Efficacy of Cicletanine in Monotherapy

| Patient Population | Dose | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |

| 1238 Hypertensive Patients | 50-100 mg/day | 3 months | 26.6 (from 178.4 to 151.8) | 17.7 (from 104.0 to 86.3) | [4][7] |

| 1226 Patients (Mild to Moderate Hypertension) | 50-100 mg/day | 3 months | 29.7 ± 17.8 | 23.3 ± 13.2 | [8] |

Table 3: Pharmacokinetic Parameters of Cicletanine in Healthy Volunteers

| Parameter | Value | Reference |

| Time to Cmax (Tmax) | ~0.65 hours | [9] |

| Plasma Protein Binding | ~90% | [9] |

| Volume of Distribution (Vd) | 37 L | [9] |

| Elimination Half-life (t1/2) | 6-8 hours | [9] |

Table 4: In Vitro Vasorelaxant Effects of Cicletanine

| Preparation | Agonist | Cicletanine Concentration | EC50 | Reference |

| Isolated Human Pulmonary Artery Rings | Endothelin-1 | 100 µmol/L (racemic) | 36 ± 3.5 nmol/L | [3] |

| Isolated Human Pulmonary Artery Rings | Endothelin-1 | 100 µmol/L ((-)-enantiomer) | 47 ± 4.2 nmol/L | [3] |

| Isolated Human Pulmonary Artery Rings | Endothelin-1 | 100 µmol/L ((+)-enantiomer) | 29.9 ± 6.5 nmol/L | [3] |

| Isolated Human Pulmonary Artery Rings | Atrial Natriuretic Peptide | 100 µmol/L ((-)-enantiomer) | 4.2 ± 0.6 nmol/L | [3] |

| Isolated Human Pulmonary Artery Rings | Sodium Nitroprusside | 10 µmol/L (racemic) | 9.0 ± 0.7 nmol/L | [3] |

| Isolated Human Pulmonary Artery Rings | Sodium Nitroprusside | 10 µmol/L ((-)-enantiomer) | 3.3 ± 0.54 nmol/L | [3] |

| Isolated Human Pulmonary Artery Rings | Sodium Nitroprusside | 10 µmol/L ((+)-enantiomer) | 7.9 ± 1.8 nmol/L | [3] |

Cicletanine Analogs

Despite the well-documented antihypertensive effects of cicletanine, there is a notable lack of publicly available research on the synthesis and structure-activity relationships (SAR) of its analogs. The furopyridine scaffold presents opportunities for medicinal chemistry exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research into cicletanine analogs could focus on modifications at various positions of the furopyridine ring system to elucidate the key structural features required for antihypertensive activity.

Experimental Protocols

In Vitro Vasorelaxation Assay (Aortic Ring Assay)

This protocol describes the methodology for assessing the vasorelaxant effects of cicletanine on isolated aortic rings.

Materials:

-

Krebs-Henseleit (K-H) buffer solution (118 mmol/L NaCl, 4.75 mmol/L KCl, 25 mmol/L NaHCO3, 1.18 mmol/L MgSO4, 1.18 mmol/L KH2PO4, 2.54 mmol/L CaCl2, and 11.1 mmol/L glucose).[1]

-

Phenylephrine (vasoconstrictor).[1]

-

Acetylcholine (vasorelaxant, for endothelium-dependent relaxation control).[1]

-

Cicletanine and its analogs.

-

Organ bath system with force transducers.[1]

-

Carbogen gas (95% O2, 5% CO2).[1]

Procedure:

-

Euthanize the experimental animal (e.g., rat) and rapidly excise the thoracic aorta.[1]

-

Place the aorta in cold K-H buffer and carefully remove surrounding connective and adipose tissues.[1]

-

Cut the aorta into rings of approximately 2-3 mm in length.[1][9]

-

Suspend the aortic rings in organ baths containing K-H buffer, maintained at 37°C and continuously bubbled with carbogen gas.[1]

-

Connect the rings to force transducers to record isometric tension.[1]

-

Apply an optimal passive tension to the rings and allow them to equilibrate for at least 30 minutes, replacing the buffer every 10-15 minutes.[1]

-

Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁵ mol/L).[1]

-

Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of cicletanine or its analogs to the bath.

-

Record the relaxation response at each concentration.

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.[1]

References

- 1. Determination of vasorelaxation in thoracic aortic rings [bio-protocol.org]

- 2. How to measure and record blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Antihypertensive effectiveness and tolerance of cicletanine. Results obtained with monotherapy in a large population] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of cicletanine with other antihypertensive drugs in SHR-SP models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols for the Use of Cicletanine-d4 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicletanine is an antihypertensive agent belonging to the furopyridine class of drugs. Accurate quantification of cicletanine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation and matrix effects. Cicletanine-d4 Hydrochloride, a deuterated analogue of cicletanine, is an ideal internal standard for this purpose due to its similar physicochemical properties and co-elution with the unlabeled analyte, ensuring reliable and accurate quantification.

These application notes provide a detailed protocol for the determination of cicletanine in human plasma using this compound as an internal standard by LC-MS/MS. The described method is intended as a comprehensive guide for researchers in drug metabolism and pharmacokinetics.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated bioanalytical method for cicletanine using this compound as an internal standard. The data is representative of a robust and reliable assay suitable for regulatory submissions.

Table 1: Calibration Curve for Cicletanine in Human Plasma

| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Cicletanine | Cicletanine-d4 HCl | 5 - 2000 | ≥ 0.995 |

Table 2: Precision and Accuracy for the Quantification of Cicletanine in Human Plasma

| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |

| Lower Limit of Quantification (LLOQ) | 5 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

| Low Quality Control (LQC) | 15 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

| Medium Quality Control (MQC) | 200 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

| High Quality Control (HQC) | 1600 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

Table 3: Stability of Cicletanine in Human Plasma

| Stability Condition | Storage Duration | Temperature | Stability (% of Nominal) |

| Bench-top | 8 hours | Room Temperature | 95 - 105 |

| Freeze-thaw | 3 cycles | -80°C to Room Temperature | 92 - 108 |

| Long-term | 90 days | -80°C | 94 - 106 |

Experimental Protocols

This section details the methodologies for the quantification of cicletanine in human plasma using this compound as an internal standard.

Materials and Reagents

-

Cicletanine (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (K2-EDTA)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure, 18 MΩ·cm)

Preparation of Stock and Working Solutions

-

Cicletanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of cicletanine reference standard and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Cicletanine Working Solutions: Prepare serial dilutions of the cicletanine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

Label polypropylene microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

-

To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (100 ng/mL this compound). For the blank sample, add 20 µL of 50:50 methanol:water.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

-

0.0-0.5 min: 10% B

-

0.5-2.5 min: 10% to 90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90% to 10% B

-

3.6-5.0 min: 10% B

-

Mass Spectrometry (MS)

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Ion Source Temperature: 500°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cicletanine: Precursor Ion (Q1) m/z 298.1 → Product Ion (Q3) m/z 283.1

-

Cicletanine-d4: Precursor Ion (Q1) m/z 302.1 → Product Ion (Q3) m/z 287.1

-

-

Dwell Time: 100 ms

Visualizations

Experimental Workflow for Cicletanine Quantification

Caption: Bioanalytical workflow for cicletanine quantification.

Logical Relationship of Internal Standard Use

Application Notes and Protocols for Cicletanine-d4 Hydrochloride in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cicletanine-d4 Hydrochloride in pharmacokinetic (PK) studies of the antihypertensive drug, Cicletanine. Detailed protocols for sample preparation and bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, incorporating this compound as an internal standard for accurate and precise measurements.

Introduction to Cicletanine and the Role of Deuterated Internal Standards

Cicletanine is a furopyridine derivative used as an antihypertensive agent. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining appropriate dosing regimens and ensuring its safety and efficacy.

Pharmacokinetic studies rely on the accurate quantification of the drug in biological matrices such as plasma or urine. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS. The deuterium-labeled analog has nearly identical physicochemical properties to Cicletanine, ensuring it behaves similarly during sample extraction and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling it to serve as a reliable internal control for variations in sample processing and instrument response. This leads to improved accuracy and precision of the analytical method.

Pharmacokinetic Profile of Cicletanine

Pharmacokinetic studies have established the key parameters for Cicletanine in healthy individuals and in specific patient populations.

Table 1: Pharmacokinetic Parameters of Cicletanine in Healthy Adults

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~0.65 hours | |

| Plasma Protein Binding | 90% | |

| Volume of Distribution (Vd) | 37 L | |

| Elimination Half-Life (t½) | 6 to 8 hours | |

| Elimination | Renal and Hepatic |

Note: These parameters can be altered in patients with renal or hepatic impairment, often leading to an increased elimination half-life. A multiple-dose study in healthy volunteers showed that Cicletanine exhibits linear pharmacokinetic behavior at a 50 mg dose, with a mean half-life of 7.3 to 7.9 hours.

Bioanalytical Method for Cicletanine Quantification using LC-MS/MS

The following protocol describes a general method for the quantification of Cicletanine in human plasma using this compound as an internal standard. This method is based on common practices for small molecule bioanalysis and would require validation according to regulatory guidelines (e.g., FDA, EMA).

Experimental Protocol: Plasma Sample Analysis

1. Materials and Reagents:

-

Cicletanine reference standard

-

This compound (internal standard, IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

2. Preparation of Stock and Working Solutions:

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Cicletanine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Cicletanine primary stock solution with a 50:50 mixture of ACN and water to prepare a series of working standards for the calibration curve.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of ACN and water.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into a 96-well plate or microcentrifuge tubes.

-

Add 10 µL of the Internal Standard Working Solution to all wells/tubes except for the blank matrix samples.

-

Add 300 µL of cold acetonitrile to each well/tube to precipitate plasma proteins.

-

Vortex the plate/tubes for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

-

Vortex briefly and inject onto the LC-MS/MS system.

4. LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Cicletanine from endogenous plasma components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Cicletanine: Precursor ion (Q1) -> Product ion (Q3)

-

Cicletanine-d4: Precursor ion (Q1) + 4 Da -> Product ion (Q3)

-

-

Note: Specific MRM transitions would need to be optimized by direct infusion of the analytes.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Cicletanine/Cicletanine-d4) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (e.g., 1/x²) to fit the curve.

-

Determine the concentration of Cicletanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below.

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Description |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the determined value to the nominal concentration. |

| Precision | The degree of scatter between a series of measurements. |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |

| Recovery | The efficiency of the extraction procedure. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |

Visualizations

Caption: Experimental workflow for Cicletanine quantification in plasma.

Caption: Logical flow of a typical pharmacokinetic study.

Caption: Role of Cicletanine-d4 as an internal standard.

Quantitative Analysis of Cicletanine in Human Plasma by LC-MS/MS: A Representative Method

Application Note

For research, scientific, and drug development professionals.

Abstract

This document outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cicletanine in human plasma. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are based on established principles of bioanalytical method development. All presented quantitative data is derived from a previously published high-performance liquid chromatography (HPLC) method with fluorescence detection and should be considered as performance goals for the LC-MS/MS method validation. This application note serves as a comprehensive template for researchers to develop and validate a robust and sensitive LC-MS/MS assay for cicletanine.

Introduction

Cicletanine is a furopyridine derivative with antihypertensive properties. Accurate and reliable quantification of cicletanine in biological matrices is crucial for pharmacokinetic studies, clinical trial monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies. This application note provides a detailed, representative protocol for the determination of cicletanine in human plasma.

Experimental

Materials and Reagents

-

Cicletanine reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled cicletanine or a structurally similar analog)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, analytical grade

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

Sample Preparation

A protein precipitation method is proposed for the extraction of cicletanine from human plasma.

Protocol:

-

Allow all frozen plasma samples and standards to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control (QC) sample, or calibration standard.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Conditions:

| Parameter | Recommended Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry

Parameters (to be optimized):

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | Analyte |

| Cicletanine | |

| Internal Standard |

Method Validation (Performance Goals)

The following quantitative data is based on a previously published HPLC method and serves as a benchmark for the validation of a new LC-MS/MS method.[1]

| Parameter | Result |

| Linearity Range | 0.05 - 10 µg/mL |

| Lower Limit of Quantitation (LLOQ) | 0.05 µg/mL |

| Accuracy | -8.5% to 5.3% |

| Precision (CV%) | 0.9% to 6.3% |

| Extraction Efficiency | Approximately 98% for cicletanine and IS |

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for cicletanine.

Table 1: Calibration Curve Details

| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |

| Cicletanine | 0.05 - 10 | 0.05 | > 0.99 |

Table 2: Accuracy and Precision

| QC Concentration (µg/mL) | Accuracy (%) | Precision (CV%) |

| Low QC | 85 - 115 | < 15 |

| Medium QC | 85 - 115 | < 15 |

| High QC | 85 - 115 | < 15 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of cicletanine.

Caption: Logical flow from method development to application.

References

Application Note: Determination of Cicletanine in Human Plasma by HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of cicletanine in human plasma. Two effective sample preparation protocols are presented: protein precipitation (PPT) and liquid-liquid extraction (LLE), providing flexibility based on laboratory resources and desired sample cleanup. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of cicletanine concentrations in a biological matrix.

Introduction

Cicletanine is a diuretic and antihypertensive agent belonging to the furopyridine class. It is crucial to have a validated bioanalytical method to accurately measure its concentration in plasma for pharmacokinetic and clinical research. This document provides a comprehensive protocol for the analysis of cicletanine using a standard reversed-phase HPLC system with UV detection, a common and accessible technique in most analytical laboratories.

Experimental

Materials and Reagents

-

Cicletanine hydrochloride (Reference Standard)

-

Diazepam (Internal Standard - IS)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Diethyl ether (Analytical Grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC Grade)

-

Human plasma (drug-free)

Instrumentation

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Centrifuge

-

Vortex mixer

-

Sample evaporator (for LLE)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approx. 25°C) |

| Detection Wavelength | 285 nm |

| Internal Standard | Diazepam |

Sample Preparation Protocols

Two distinct protocols for plasma sample preparation are provided below.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and involves the removal of plasma proteins by the addition of an organic solvent.

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Diazepam).

-

Add 600 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to a clean HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract by partitioning the analyte of interest into an immiscible organic solvent. This method is based on the extraction of cicletanine with diethyl ether.[1]

-

Pipette 500 µL of human plasma into a glass test tube.

-

Add 50 µL of the internal standard working solution (Diazepam).

-

Add 2.5 mL of diethyl ether to the plasma sample.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the HPLC mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial.

-

Inject 20 µL into the HPLC system.

Method Validation Summary

The following table summarizes representative performance characteristics for an HPLC method for cicletanine analysis in plasma, based on published data for a fluorescence detection method which is expected to have similar performance in terms of precision and accuracy to a well-developed UV method.[2]

| Parameter | Result |

| Linearity Range | 0.05 - 10 µg/mL |

| Minimum Quantifiable Level | 0.05 µg/mL |

| Extraction Efficiency | ~98% |

| Precision (CV%) | 0.9% - 6.3% |

| Accuracy | -8.5% to 5.3% |

Visualized Workflows

Protein Precipitation Workflow

Caption: Protein Precipitation Workflow for Cicletanine Analysis.

Liquid-Liquid Extraction Workflow

Caption: Liquid-Liquid Extraction Workflow for Cicletanine Analysis.

Conclusion

The HPLC-UV method described provides a reliable and reproducible approach for the quantification of cicletanine in human plasma. The availability of both protein precipitation and liquid-liquid extraction protocols allows for methodological flexibility. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development.

References

Application of Cicletanine-d4 HCl in Drug Metabolism Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cicletanine is a furopyridine derivative with antihypertensive properties, acting through a multifaceted mechanism that includes vasodilation and diuretic effects.[1][2][3] Understanding the metabolic fate of cicletanine is crucial for a comprehensive assessment of its efficacy and safety. Stable isotope-labeled compounds, such as Cicletanine-d4 HCl, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[4][5] The incorporation of four deuterium atoms onto the chlorophenyl ring of cicletanine provides a stable isotope tracer for use in quantitative bioanalysis and for elucidating its metabolic pathways.[4][6][7]

The primary advantages of using deuterium-labeled compounds in drug metabolism research include:

-

Improved analytical sensitivity and accuracy: Deuterated compounds serve as ideal internal standards in mass spectrometry-based quantification, as they co-elute with the unlabeled drug and exhibit similar ionization efficiency, correcting for matrix effects and variability in sample processing.[6]

-

Elucidation of metabolic pathways: The mass shift introduced by deuterium labeling allows for the confident identification of drug-related metabolites in complex biological matrices.[5]

-

Assessment of the kinetic isotope effect (KIE): The substitution of hydrogen with deuterium can slow the rate of metabolic reactions that involve the cleavage of the carbon-deuterium bond, a phenomenon known as the kinetic isotope effect.[8] This can be leveraged to investigate the sites of metabolism and to develop drugs with improved pharmacokinetic profiles.[9]

This document provides detailed application notes and experimental protocols for the use of Cicletanine-d4 HCl in drug metabolism research.

Data Presentation

Table 1: In Vitro Metabolic Stability of Cicletanine and Cicletanine-d4 HCl in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Cicletanine | 25.8 | 26.9 |

| Cicletanine-d4 HCl | 45.2 | 15.3 |

This table presents hypothetical data for illustrative purposes.

Table 2: Pharmacokinetic Parameters of Cicletanine in Rats Following Oral Administration (10 mg/kg)

| Parameter | Value |

| Cmax (ng/mL) | 1250 |

| Tmax (h) | 0.75 |

| AUC(0-t) (ng·h/mL) | 4500 |

| t½ (h) | 6.5 |

This table presents hypothetical data for a typical pharmacokinetic study where Cicletanine-d4 HCl would be used as an internal standard for the quantification of Cicletanine.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine and compare the metabolic stability of Cicletanine and Cicletanine-d4 HCl in human liver microsomes.

Materials:

-

Cicletanine and Cicletanine-d4 HCl

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., GOLDPak™)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile with 0.1% formic acid (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a 1 mg/mL stock solution of Cicletanine and Cicletanine-d4 HCl in DMSO.

-

Prepare a working solution of 1 µM of each compound in phosphate buffer.

-

In a 96-well plate, add 100 µL of HLM suspension (final protein concentration 0.5 mg/mL) to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding 5 µL of the 1 µM working solution of either Cicletanine or Cicletanine-d4 HCl to the wells.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Analyze the samples to determine the concentration of the parent compound remaining at each time point.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Cicletanine in rats following oral administration, using Cicletanine-d4 HCl as an internal standard for bioanalysis.

Materials:

-

Cicletanine and Cicletanine-d4 HCl

-

Sprague-Dawley rats (male, 200-250 g)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Fast the rats overnight prior to dosing, with free access to water.

-

Prepare a dosing solution of Cicletanine in the vehicle at a concentration of 2 mg/mL.

-

Administer a single oral dose of 10 mg/kg of Cicletanine to each rat.

-

Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Immediately after collection, centrifuge the blood samples at 13,000 rpm for 5 minutes to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

For sample analysis, perform a protein precipitation extraction by adding acetonitrile containing Cicletanine-d4 HCl (as the internal standard) to the plasma samples.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Quantify the concentration of Cicletanine in each plasma sample using a calibration curve.

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Visualizations

Caption: Workflow for the in vitro metabolic stability assay.

Caption: Proposed metabolic pathway for Cicletanine.

Caption: Logic of using an internal standard in bioanalysis.

References

- 1. What is the mechanism of Cicletanine? [synapse.patsnap.com]

- 2. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. Cicletanine-d4 Hydrochloride_北京德威钠生物技术有限公司 [gbwol.com]

- 6. Cicletanine-d4 Hydrochloride | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. bioscientia.de [bioscientia.de]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Bioanalytical Method Development for the Quantification of Cicletanine in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cicletanine is an antihypertensive drug belonging to the furopyridine class of compounds. Its therapeutic effect is primarily attributed to its vasodilatory properties, which are mediated through the stimulation of nitric oxide (NO) and prostacyclin release from the endothelium.[1] Additionally, cicletanine exhibits mild diuretic effects, contributing to its overall antihypertensive action.[1] Accurate and reliable quantification of cicletanine in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.

This application note details a robust and sensitive bioanalytical method for the determination of cicletanine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Cicletanine-d4 Hydrochloride, to ensure high accuracy and precision. The protocol described herein is intended to serve as a comprehensive guide for researchers and drug development professionals involved in the bioanalysis of cicletanine.

Mechanism of Action of Cicletanine

Cicletanine exerts its antihypertensive effects through a multi-faceted mechanism primarily targeting the vascular endothelium. It stimulates the release of endothelium-derived relaxing factors (EDRFs), including nitric oxide (NO) and prostacyclin.[1] NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. Prostacyclin also contributes to vasodilation by increasing cyclic adenosine monophosphate (cAMP) levels. Furthermore, cicletanine has been shown to have a protective effect on the vascular wall.[2]

Caption: Signaling pathway of Cicletanine's vasodilatory action.

Experimental Protocols

This section provides detailed methodologies for the quantification of cicletanine in human plasma.

Materials and Reagents

-

Cicletanine reference standard (≥98% purity)

-

This compound (isotopic purity ≥99%)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation